molecular formula C7H13ClN2O2 B2853141 6-Oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride CAS No. 1778734-60-3

6-Oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride

Cat. No.: B2853141
CAS No.: 1778734-60-3
M. Wt: 192.64
InChI Key: GTYOJHALNHXNPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride is a chemical compound with the molecular formula C7H12N2O2·HCl. It is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Scientific Research Applications

6-Oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing both oxygen and nitrogen atoms. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of 6-Oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-oxa-2,9-diazaspiro[4.5]decan-8-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c10-6-3-11-7(5-9-6)1-2-8-4-7;/h8H,1-5H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYOJHALNHXNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CNC(=O)CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.